N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H9ClN2O4 It is known for its unique structure, which includes a fluorenone core substituted with chloro, nitro, and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-7-nitrofluorenone.
Nitration: The fluorenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated fluorenone is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Trifluoroacetamidation: Finally, the chlorinated nitrofluorenone is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroacetamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-yl)acetamide
- 1H-Indazole, 3-chloro-7-nitro-
- 7-Nitroindazole
Uniqueness
N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
4083-50-5 |
---|---|
Molecular Formula |
C15H6ClF3N2O4 |
Molecular Weight |
370.66 g/mol |
IUPAC Name |
N-(3-chloro-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H6ClF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23) |
InChI Key |
FUPOJZUMYLOSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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